3-(3-Methyl-2-thienyl)acrylic acid

Description

The exact mass of the compound 3-(3-Methyl-2-thienyl)acrylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(3-Methyl-2-thienyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methyl-2-thienyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

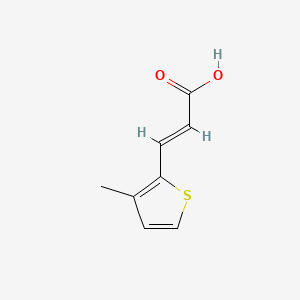

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-6-4-5-11-7(6)2-3-8(9)10/h2-5H,1H3,(H,9,10)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFDGOVNVKDTEB-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77741-66-3, 102696-70-8 | |

| Record name | 3-(3-Methyl-2-thienyl)acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077741663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Methyl-2-thienyl)acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102696708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-METHYL-2-THIENYL)-2-PROPENOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3-METHYL-2-THIENYL)ACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85623DMP6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 3-(3-Methyl-2-thienyl)acrylic Acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(3-Methyl-2-thienyl)acrylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical and physical properties, a detailed, field-proven synthesis protocol with mechanistic explanations, and a review of its current and potential applications. This guide emphasizes practical, reproducible methodologies and a thorough understanding of the compound's characteristics, supported by spectroscopic data analysis and safety considerations.

Introduction

3-(3-Methyl-2-thienyl)acrylic acid, also known as (2E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid, is a derivative of acrylic acid containing a 3-methylthiophene moiety. The thiophene ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and is known to impart a range of biological activities. Thiophene derivatives have been extensively explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The acrylic acid portion of the molecule provides a reactive handle for further chemical modifications, making it a versatile intermediate in organic synthesis. The presence of both the thiophene ring and the α,β-unsaturated carboxylic acid functionality makes this compound a subject of interest for the development of novel therapeutics and functional materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(3-Methyl-2-thienyl)acrylic acid is essential for its handling, characterization, and application in research and development.

| Property | Value | Source(s) |

| IUPAC Name | (2E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid | |

| CAS Number | 77741-66-3 | |

| Molecular Formula | C₈H₈O₂S | |

| Molecular Weight | 168.21 g/mol | |

| Appearance | Solid (form may vary) | General knowledge |

| Melting Point | 171.5-172 °C | |

| Boiling Point (Predicted) | 302.9±27.0 °C at 760 mmHg | |

| Density (Predicted) | 1.286±0.06 g/cm³ | |

| pKa (Predicted) | 4.36±0.10 | |

| Solubility | Sparingly soluble in water. Soluble in many common organic solvents such as alcohols, ethers, and chlorinated solvents. | General chemical principles |

Synthesis Methodology

The most common and efficient method for the synthesis of 3-(3-Methyl-2-thienyl)acrylic acid is the Knoevenagel condensation, specifically utilizing the Doebner modification. This reaction involves the condensation of an active methylene compound (malonic acid) with an aldehyde (3-methyl-2-thiophenecarboxaldehyde) in the presence of a basic catalyst, followed by decarboxylation.

Synthesis of the Precursor: 3-Methyl-2-thiophenecarboxaldehyde

The starting aldehyde, 3-methyl-2-thiophenecarboxaldehyde, can be synthesized from 3-methylthiophene via a Vilsmeier-Haack or a metal-halogen exchange followed by formylation. A common laboratory-scale synthesis involves the Grignard reaction.

Experimental Protocol: Synthesis of 3-Methyl-2-thiophenecarboxaldehyde

-

Grignard Reagent Formation: In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.05 eq). Add a small amount of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction. Add a solution of 2-bromo-3-methylthiophene (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Formylation: Cool the Grignard solution to 0 °C in an ice bath. Add N,N-dimethylformamide (DMF) (1.2 eq) dropwise, keeping the temperature below 10 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Work-up and Purification: Pour the reaction mixture into a beaker containing crushed ice and an aqueous solution of a weak acid (e.g., ammonium chloride). Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 3-methyl-2-thiophenecarboxaldehyde.

Knoevenagel-Doebner Condensation: Synthesis of 3-(3-Methyl-2-thienyl)acrylic acid

This protocol details the condensation of 3-methyl-2-thiophenecarboxaldehyde with malonic acid.

Experimental Protocol: Synthesis of 3-(3-Methyl-2-thienyl)acrylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2-thiophenecarboxaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine (5-10 volumes).

-

Catalysis: Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude 3-(3-Methyl-2-thienyl)acrylic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid. Dry the purified product under vacuum.

Reaction Mechanism

The Knoevenagel-Doebner condensation proceeds through several key steps:

Caption: Knoevenagel-Doebner Condensation Mechanism.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and purity assessment of 3-(3-Methyl-2-thienyl)acrylic acid.

¹H NMR Spectroscopy (Predicted)

-

Thiophene Protons: Two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The proton at the 4-position will likely appear at a lower chemical shift than the proton at the 5-position.

-

Vinylic Protons: Two doublets corresponding to the α and β protons of the acrylic acid moiety, with a large coupling constant characteristic of a trans configuration.

-

Methyl Protons: A singlet in the aliphatic region corresponding to the methyl group on the thiophene ring.

-

Carboxylic Acid Proton: A broad singlet at a high chemical shift, which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal in the downfield region (around 170 ppm) corresponding to the carboxylic acid carbon.

-

Thiophene Carbons: Four signals in the aromatic region corresponding to the four carbons of the thiophene ring.

-

Vinylic Carbons: Two signals for the α and β carbons of the acrylic acid moiety.

-

Methyl Carbon: A signal in the upfield region for the methyl group carbon.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C=C Stretch: Absorption bands in the region of 1620-1640 cm⁻¹ for the vinylic double bond and around 1400-1600 cm⁻¹ for the thiophene ring.

-

C-H Bends: Out-of-plane C-H bending vibrations for the substituted thiophene ring are expected in the fingerprint region.

Mass Spectrometry

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (168.21 g/mol ). Fragmentation patterns would likely involve the loss of COOH, CO, and cleavage of the acrylic acid side chain.

Applications and Future Perspectives

3-(3-Methyl-2-thienyl)acrylic acid and its derivatives have shown promise in several areas of research, particularly in drug discovery.

-

Anticancer Agents: Thienylacrylic acid derivatives have been investigated for their potential as anticancer agents.[1] The α,β-unsaturated carbonyl system can act as a Michael acceptor, potentially interacting with biological nucleophiles in cancer cells.

-

Enzyme Inhibitors: The structural features of this compound make it a candidate for the design of inhibitors for various enzymes.

-

Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials.

The continued exploration of the biological activities of 3-(3-Methyl-2-thienyl)acrylic acid and its derivatives is a promising area for future research. The development of novel synthetic methodologies and the investigation of its potential in materials science also represent exciting avenues for exploration.

Safety and Handling

-

Hazard Statements: Causes serious eye irritation. May cause skin and respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

3-(3-Methyl-2-thienyl)acrylic acid is a compound of significant interest due to its versatile chemical nature and potential applications in medicinal chemistry. This guide has provided a detailed overview of its properties, a robust and reproducible synthesis protocol, and an analysis of its spectroscopic characteristics. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound, facilitating its synthesis, characterization, and further exploration in various scientific disciplines.

References

-

PubChem. (n.d.). 3-(3-Methyl-2-thienyl)acrylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2020). PubMed. Retrieved from [Link]

Sources

synthesis of 3-(3-Methyl-2-thienyl)acrylic acid

An In-Depth Technical Guide to the Synthesis of 3-(3-Methyl-2-thienyl)acrylic acid

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Thienylacrylic Acids

In the landscape of medicinal chemistry and materials science, heteroaromatic compounds serve as foundational scaffolds for a multitude of functional molecules. Among these, thiophene derivatives hold a place of prominence due to their unique electronic properties and versatile reactivity. 3-(3-Methyl-2-thienyl)acrylic acid, a substituted α,β-unsaturated carboxylic acid, is a valuable building block in organic synthesis. Its structural motifs are incorporated into more complex molecules, including potential anticancer agents.[1] This guide provides a detailed examination of the synthetic pathways to this compound, focusing on the underlying principles, experimental causality, and practical execution for researchers in drug development and chemical synthesis.

Compound Profile and Physicochemical Properties

Before delving into synthetic strategy, a clear understanding of the target molecule's characteristics is essential.

| Property | Value | Source |

| IUPAC Name | (2E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid | [2] |

| Synonyms | (E)-3-(3-methyl-2-thienyl)acrylic acid, CP-20,107 | [2][3] |

| CAS Number | 77741-66-3 | [1][2] |

| Molecular Formula | C₈H₈O₂S | [2][3][4] |

| Molecular Weight | 168.21 g/mol | [2][3][4] |

| Appearance | Solid (Typical) | |

| Stereochemistry | Typically synthesized as the more stable (E)-isomer | [2][3] |

Strategic Synthesis: A Comparative Analysis of Core Methodologies

The synthesis of α,β-unsaturated carboxylic acids from aldehydes is a classic transformation in organic chemistry. For 3-(3-Methyl-2-thienyl)acrylic acid, the primary precursor is 3-methyl-2-thiophenecarboxaldehyde. Three principal reactions are considered here, with the Knoevenagel-Doebner condensation being the most direct and widely applicable method.

Primary Route: The Knoevenagel-Doebner Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an "active methylene" compound) to a carbonyl group, followed by dehydration.[5][6] For the synthesis of carboxylic acids, the Doebner modification is particularly powerful. This variation employs malonic acid as the active methylene component and a weak base, typically pyridine, as both the catalyst and solvent.[5][6] The reaction proceeds through condensation followed by a subsequent decarboxylation, which is facilitated by the pyridine base upon heating.[7]

Mechanism Rationale:

-

Enolate Formation: The basic catalyst (pyridine) abstracts an acidic α-hydrogen from malonic acid to form a resonance-stabilized enolate.

-

Nucleophilic Attack: This enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methyl-2-thiophenecarboxaldehyde.

-

Dehydration: The resulting aldol-type intermediate readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated dicarboxylic acid intermediate.

-

Decarboxylation: Upon heating in the presence of pyridine, this intermediate loses a molecule of carbon dioxide to yield the final product, 3-(3-Methyl-2-thienyl)acrylic acid, predominantly as the thermodynamically favored (E)-isomer.

Caption: Knoevenagel-Doebner reaction pathway.

Alternative Routes

2.2.1. The Perkin Reaction

Developed by William Henry Perkin, this reaction produces α,β-unsaturated aromatic acids via the aldol condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as a base catalyst.[8][9] To synthesize the target molecule, 3-methyl-2-thiophenecarboxaldehyde would be reacted with acetic anhydride in the presence of sodium acetate.

Causality and Limitations: The Perkin reaction requires high temperatures and can have longer reaction times.[10] While effective for many aromatic aldehydes, its efficiency can be substrate-dependent.[11] It represents a viable, classic alternative, though the Knoevenagel-Doebner is often more direct for this specific transformation.

2.2.2. The Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[12] In a potential synthesis, 2-bromo-3-methylthiophene could be coupled with acrylic acid in the presence of a palladium catalyst (e.g., Palladium(II) acetate), a phosphine ligand, and a base (e.g., triethylamine).[12][13]

Causality and Considerations: This organometallic approach offers high stereoselectivity, typically yielding the trans (E) product.[14] However, it requires a halogenated precursor, which may need to be synthesized separately. The cost and sensitivity of the palladium catalyst are also key considerations for scalability.[15]

Experimental Protocol: Knoevenagel-Doebner Synthesis

This section provides a self-validating, step-by-step protocol for the . The causality behind each step is explained to ensure reproducibility and understanding.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purpose |

| 3-Methyl-2-thiophenecarboxaldehyde | 126.18 | Aldehyde precursor |

| Malonic Acid | 104.06 | Active methylene source |

| Pyridine | 79.10 | Base catalyst and solvent |

| Piperidine | 85.15 | Optional co-catalyst |

| Hydrochloric Acid (conc.) | 36.46 | Neutralization/Precipitation |

| Ethanol | 46.07 | Recrystallization solvent |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-2-thiophenecarboxaldehyde (1.0 eq), malonic acid (1.1-1.5 eq), and pyridine (serving as the solvent, ~3-5 mL per gram of aldehyde).

-

Causality: Using a slight excess of malonic acid ensures the complete consumption of the aldehyde starting material. Pyridine is the base catalyst required for the Doebner modification.[5]

-

-

Catalysis (Optional): Add a catalytic amount of piperidine (0.05-0.1 eq).

-

Thermal Reaction: Heat the mixture to reflux (typically ~90-110 °C) with vigorous stirring. Monitor the reaction by observing the rate of CO₂ evolution. The reaction is generally complete within 2-4 hours.

-

Causality: Heat is required to drive both the dehydration and the subsequent decarboxylation steps of the Doebner modification.[7]

-

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature, then chill further in an ice bath. b. Slowly pour the cooled, dark reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.

-

Causality: The acidic workup neutralizes the pyridine base and protonates the carboxylate salt of the product, causing the water-insoluble 3-(3-Methyl-2-thienyl)acrylic acid to precipitate out of the aqueous solution. c. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

-

Purification: a. Collect the crude solid product by vacuum filtration using a Büchner funnel. b. Wash the filter cake thoroughly with cold water to remove residual pyridine hydrochloride and other water-soluble impurities. c. Dry the crude product. d. Recrystallize the dried solid from a suitable solvent, such as an ethanol/water mixture, to obtain the pure product.

-

Causality: Recrystallization is a standard purification technique that removes impurities by leveraging differences in solubility between the product and contaminants at different temperatures.

-

Caption: Experimental workflow for synthesis.

Conclusion and Outlook

The is most efficiently achieved via the Knoevenagel-Doebner condensation of 3-methyl-2-thiophenecarboxaldehyde with malonic acid. This method is robust, high-yielding, and proceeds through a well-understood mechanism involving condensation followed by in-situ decarboxylation. While alternative pathways like the Perkin and Heck reactions exist, the Knoevenagel-Doebner approach offers a superior balance of operational simplicity, atom economy, and directness. For researchers requiring this valuable synthetic intermediate, the protocol detailed herein provides a reliable and scientifically-grounded foundation for its successful production.

References

-

3-(3-Methyl-2-thienyl)acrylic acid - Optional[MS (GC)] - Spectrum . SpectraBase. Available at: [Link]

-

Knoevenagel condensation . Wikipedia. Available at: [Link]

-

3-(3-Methyl-2-thienyl)acrylic acid . PubChem. Available at: [Link]

-

3-(2-Thienyl)acrylic Acid . Pharmaffiliates. Available at: [Link]

-

Heck reaction . Wikipedia. Available at: [Link]

-

Intro to Organometallics: The Heck Reaction . Odinity. Available at: [Link]

-

Perkin Reaction . Cambridge University Press. Available at: [Link]

-

Perkin Reaction | PDF . Scribd. Available at: [Link]

-

Knoevenagel condensation . L.S.College, Muzaffarpur. Available at: [Link]

-

Perkin reaction . Wikipedia. Available at: [Link]

-

3-(3-METHYL-2-THIENYL)ACRYLIC ACID . gsrs. Available at: [Link]

-

Heck Reaction—State of the Art . MDPI. Available at: [Link]

-

Heck Reaction . Organic Chemistry Portal. Available at: [Link]

-

The Knoevenagel Condensation . Organic Reactions. Available at: [Link]

-

Heck reaction of aryl bromide with acrylic acid . ResearchGate. Available at: [Link]

-

Knoevenagel Condensation Doebner Modification . Organic Chemistry Portal. Available at: [Link]

-

Perkin reaction for aliphatic aldehydes . Chemistry Stack Exchange. Available at: [Link]

Sources

- 1. 3-(3-METHYL-2-THIENYL)ACRYLIC ACID | 77741-66-3 [chemicalbook.com]

- 2. 3-(3-Methyl-2-thienyl)acrylic acid | C8H8O2S | CID 1485238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Knoevenagel Condensation [organic-chemistry.org]

- 8. scribd.com [scribd.com]

- 9. Perkin reaction - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. odinity.com [odinity.com]

- 14. Heck Reaction [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. jk-sci.com [jk-sci.com]

Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 3-(3-Methyl-2-thienyl)acrylic acid

Abstract: This technical guide provides a comprehensive overview of 3-(3-Methyl-2-thienyl)acrylic acid, identified by the CAS Number 77741-66-3 .[1][2][3] Intended for researchers, medicinal chemists, and professionals in drug development, this document details the compound's physicochemical properties, provides a validated synthesis protocol with mechanistic insights, outlines methods for spectroscopic characterization, and explores its significance as a key intermediate in the synthesis of pharmacologically active agents. The guide emphasizes the practical application of this molecule, grounding theoretical concepts in established laboratory procedures and potential therapeutic applications.

3-(3-Methyl-2-thienyl)acrylic acid is a substituted acrylic acid derivative featuring a methyl-functionalized thiophene ring. This heterocyclic moiety is a common scaffold in medicinal chemistry, imparting specific electronic and conformational properties to parent molecules. Its formal IUPAC name is (2E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid, indicating the trans configuration of the double bond, which is the thermodynamically more stable isomer.[4]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 77741-66-3 | [1][2][3][4] |

| IUPAC Name | (E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid | [4] |

| Molecular Formula | C₈H₈O₂S | [1][4][5] |

| Molecular Weight | 168.21 g/mol | [1][4] |

| InChIKey | AUFDGOVNVKDTEB-NSCUHMNNSA-N | [1][4][6] |

| Canonical SMILES | CC1=C(SC=C1)/C=C/C(=O)O |[4] |

Table 2: Physicochemical Data

| Property | Value | Unit | Source |

|---|---|---|---|

| Density | 1.286 | g/cm³ | [1] |

| Boiling Point | 302.9 | °C (at 760 mmHg) | [1] |

| Flash Point | 137 | °C | [1] |

| XLogP3 | 2.154 | [1] |

| Refractive Index | 1.636 | |[1] |

Synthesis and Purification: A Validated Approach

The synthesis of 3-(3-methyl-2-thienyl)acrylic acid is most effectively achieved via the Knoevenagel condensation reaction.[7] This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active hydrogen compound (here, malonic acid) to a carbonyl group (3-methyl-2-thiophenecarboxaldehyde), followed by a dehydration step.[7] The Doebner modification of this reaction, which utilizes pyridine as both the solvent and a mild base, is particularly well-suited as it facilitates a subsequent decarboxylation in a one-pot procedure.[7]

The choice of a weak base like pyridine is critical. A strong base would risk deprotonating the aldehyde at the methyl group or inducing self-condensation, leading to undesirable byproducts. Pyridine provides the optimal basicity to generate the required enolate from malonic acid without interfering with the aldehyde substrate.

Caption: Synthesis workflow for 3-(3-Methyl-2-thienyl)acrylic acid.

Experimental Protocol: Synthesis

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2-thiophenecarboxaldehyde (1 eq.), malonic acid (1.2 eq.), and pyridine (3-4 volumes).

-

Condensation: Heat the reaction mixture to reflux (approx. 115°C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is poured slowly into a beaker containing crushed ice and concentrated hydrochloric acid (added until the pH is ~1-2). This step protonates the carboxylate and precipitates the crude product.

-

Isolation: The resulting solid precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove pyridine hydrochloride and any unreacted malonic acid.

-

Purification: The crude solid is purified by recrystallization. Dissolve the product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Filter the purified crystals and dry them under vacuum to yield 3-(3-methyl-2-thienyl)acrylic acid as a solid. The purity should be assessed by melting point and spectroscopic methods.

Spectroscopic Analysis and Characterization

Structural confirmation and purity assessment are self-validating steps crucial for any synthesis. The following spectroscopic signatures are expected for the title compound.

Table 3: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Value | Rationale |

|---|---|---|---|

| ¹H NMR | Carboxylic Acid (-COOH) | δ 12.0-12.5 ppm (s, br) | Deshielded, exchangeable acidic proton. |

| Vinyl Proton (-CH=) | δ 7.8-8.0 ppm (d, J≈16 Hz) | Alpha to the carbonyl, trans-coupling to the other vinyl proton. | |

| Vinyl Proton (-CH=) | δ 6.2-6.4 ppm (d, J≈16 Hz) | Beta to the carbonyl, trans-coupling. | |

| Thiophene Proton (H5) | δ 7.3-7.5 ppm (d, J≈5 Hz) | Thiophene ring proton adjacent to sulfur. | |

| Thiophene Proton (H4) | δ 6.9-7.1 ppm (d, J≈5 Hz) | Thiophene ring proton coupled to H5. | |

| Methyl Protons (-CH₃) | δ 2.2-2.4 ppm (s) | Methyl group attached to the thiophene ring. | |

| ¹³C NMR | Carbonyl Carbon (-COOH) | δ 170-175 ppm | Characteristic shift for a carboxylic acid. |

| Vinyl & Aromatic Carbons | δ 115-145 ppm | Multiple signals for the thiophene ring and vinyl carbons. | |

| Methyl Carbon (-CH₃) | δ 14-16 ppm | Aliphatic methyl carbon signal. | |

| FT-IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding. |

| C=O Stretch (Conjugated Acid) | 1680-1700 cm⁻¹ | Carbonyl stretch, frequency lowered by conjugation. | |

| C=C Stretch | 1620-1640 cm⁻¹ | Alkene stretch. |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 168 | Corresponds to the molecular weight of C₈H₈O₂S.[4][6] |

Applications in Research and Drug Development

While a simple molecule, 3-(3-methyl-2-thienyl)acrylic acid serves as a valuable building block for more complex molecular architectures, particularly in the field of medicinal chemistry. Its structural analogue, (2E)-3-(3-Methyl-2-thienyl)-2-propenoic Acid, is explicitly noted for its use in synthesizing conjugates that are investigated as potential anticancer agents.[2]

The thienyl-acrylic acid scaffold is a key component of various kinase inhibitors. Related compounds, such as 3-aryl-2-(2-thienyl)acrylonitriles, have demonstrated potent activity against hepatoma cells by inhibiting key signaling kinases like VEGFR-2.[8] This suggests that derivatives of 3-(3-methyl-2-thienyl)acrylic acid could be synthesized and screened for similar activities, leveraging the established bioactivity of the core structure.

Caption: Role as a precursor in a drug discovery workflow.

Safety and Handling

According to the aggregated GHS information, 3-(3-methyl-2-thienyl)acrylic acid is classified as causing serious eye irritation (H319).[4]

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves when handling this compound.

-

Handling: Avoid generating dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention. If skin contact occurs, wash off with soap and water.

References

-

3-(3-Methyl-2-thienyl)acrylic acid | C8H8O2S | CID 1485238 - PubChem. [Link]

-

3-(3-Methyl-2-thienyl)acrylic acid - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

-

3-(3-METHYL-2-THIENYL)ACRYLIC ACID - gsrs. [Link]

-

Knoevenagel condensation - Wikipedia. [Link]

-

New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells - MDPI. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 3-(3-METHYL-2-THIENYL)ACRYLIC ACID | 77741-66-3 [chemicalbook.com]

- 3. 3-(3-METHYL-2-THIENYL)ACRYLIC ACID | 77741-66-3 [amp.chemicalbook.com]

- 4. 3-(3-Methyl-2-thienyl)acrylic acid | C8H8O2S | CID 1485238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

Part 1: Foundational Chemistry and Strategic Importance

An In-Depth Technical Guide to 3-(3-Methyl-2-thienyl)acrylic acid: Synthesis, Characterization, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemistry and potential utility of 3-(3-Methyl-2-thienyl)acrylic acid. We will move beyond simple data presentation to explore the underlying principles of its synthesis, the logic of its structural characterization, and its promise as a versatile chemical building block.

3-(3-Methyl-2-thienyl)acrylic acid, with the chemical formula C₈H₈O₂S and a molecular weight of approximately 168.21 g/mol , belongs to the class of thiophene-based α,β-unsaturated carboxylic acids.[1][2] The core of this molecule is the thiophene ring, a sulfur-containing heterocycle that is a common bioisostere for a phenyl ring in medicinal chemistry. Its inclusion can significantly modulate a compound's metabolic stability, solubility, and target-binding profile.

The strategic value of this molecule lies in its trifecta of functional groups:

-

The Thiophene Ring: Provides a rigid, aromatic scaffold and potential interaction points for biological targets. The methyl group at the 3-position introduces steric and electronic perturbations that can be exploited for synthetic diversification or to fine-tune biological activity.

-

The Acrylic Acid Moiety: The conjugated double bond and the carboxylic acid group create a reactive system. The carboxylic acid can be used for amide bond formation, esterification, or as a key pharmacophoric feature for interacting with receptor sites.[3]

-

The Conjugated System: The alkene bridge links the electron-rich thiophene ring with the electron-withdrawing carboxylic acid, creating a conjugated π-system. This feature is not only crucial for its chemical reactivity but also suggests potential applications in materials science, such as in the development of organic electronics.

Part 2: Synthesis – The Knoevenagel-Doebner Condensation

A robust and widely applicable method for synthesizing this class of compounds is a variation of the Knoevenagel condensation, specifically the Doebner modification.[4][5][6] This choice is deliberate; the reaction is well-understood, high-yielding, and proceeds under relatively mild conditions, making it ideal for laboratory-scale synthesis.

Causality Behind the Method

The reaction involves the condensation of an aldehyde (3-methyl-2-thiophenecarboxaldehyde) with a compound containing an active methylene group (malonic acid).[4][5] The Doebner modification is particularly effective here because it utilizes pyridine as both a solvent and a weak base, with a catalytic amount of piperidine to enhance the reaction rate.[4][5] This basic environment is sufficient to deprotonate malonic acid, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The key advantage of using malonic acid is that the subsequent dehydration and decarboxylation often occur in the same pot, driven by the heat of the reaction, directly yielding the desired acrylic acid product.[4] This streamlined process enhances efficiency and minimizes the need for isolating intermediates.

Synthesis Workflow

Caption: Workflow for the synthesis of 3-(3-Methyl-2-thienyl)acrylic acid.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through clear checkpoints for reaction monitoring and product purification.

Materials:

-

3-Methyl-2-thiophenecarboxaldehyde

-

Malonic acid (ensure it is dry)

-

Pyridine (anhydrous)

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (95%)

-

Deionized Water

-

Ethyl Acetate (for TLC)

-

Hexanes (for TLC)

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methyl-2-thiophenecarboxaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3 mL per gram of aldehyde).

-

Catalyst Addition: To the stirring mixture, add piperidine (0.1 eq) dropwise.

-

Condensation: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 3-4 hours.

-

Validation Checkpoint 1: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot (which may streak due to the carboxylic acid) indicates the reaction is proceeding.

-

-

Workup - Neutralization & Precipitation: Once the reaction is complete, cool the dark mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl (approx. 5 mL per gram of aldehyde used). Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. A precipitate should form immediately.

-

Isolation: Allow the slurry to stand for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper). This step is crucial to remove residual pyridine hydrochloride.

-

Purification: Dry the crude solid. The primary purification is achieved by recrystallization. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Part 3: Structural Characterization – A Spectroscopic Overview

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic data are expected for 3-(3-Methyl-2-thienyl)acrylic acid.

Chemical Structure

Caption: Structure of 3-(3-Methyl-2-thienyl)acrylic acid.

Spectroscopic Data Summary

| Technique | Expected Observations | Interpretation of Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ ≈ 12.0-12.5 (br s, 1H), 7.8-8.0 (d, 1H), 7.2-7.4 (d, 1H), 6.9-7.1 (d, 1H), 6.1-6.3 (d, 1H), 2.3-2.5 (s, 3H) | -COOH: Very broad singlet, far downfield. Vinyl Protons: Two doublets for the -CH=CH- group, with a large coupling constant (~16 Hz) confirming an E (trans) configuration. Thiophene Protons: Two doublets in the aromatic region. -CH₃: A sharp singlet for the methyl group. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ≈ 172, 140, 138, 132, 128, 126, 120, 15 | -COOH: Carbonyl carbon, furthest downfield. Aromatic/Vinyl Carbons: Six peaks for the thiophene and vinyl carbons. -CH₃: Methyl carbon, furthest upfield. |

| Infrared (IR) (KBr Pellet, cm⁻¹) | ~3300-2500 (very broad), ~1680 (s), ~1625 (m), ~1430 (m), ~980 (s) | O-H stretch (acid): Extremely broad band due to hydrogen bonding.[8] C=O stretch (conjugated acid): Strong absorption, shifted to lower wavenumber due to conjugation.[8] C=C stretch: Medium intensity peak for the alkene. C-H bend (trans-alkene): Strong out-of-plane bend, characteristic of the E-isomer. |

| Mass Spectrometry (MS) | m/z = 168 [M]⁺ | The molecular ion peak should be observed at m/z 168, corresponding to the exact mass of the molecule (C₈H₈O₂S).[1][9] |

Part 4: Potential Applications and Future Directions

The true value of a chemical entity is realized in its application. Based on its structure and the activities of related compounds, 3-(3-Methyl-2-thienyl)acrylic acid is a promising candidate for further investigation in several high-impact areas.

-

Oncology Drug Discovery: Thienyl-acrylonitrile derivatives, which share a similar core structure, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.[10] Furthermore, related compounds are used to synthesize conjugates with potential anticancer activity.[11] This molecule provides an ideal starting point for developing novel kinase inhibitors or other targeted anticancer agents.

-

Metabolic Disease Research: The related compound 3-(2-Thienyl)acrylic acid has been used to create novel benzothiazepinones that act as inhibitors of glycogen synthase kinase-3β (GSK-3β), a target implicated in diabetes, Alzheimer's disease, and bipolar disorder.[12] The methyl substituent on the thiophene ring of our target compound could be used to probe the steric tolerance of the GSK-3β active site.

-

Advanced Materials Science: Thiophene-containing molecules are foundational to the field of organic electronics. The conjugated system in 3-(3-Methyl-2-thienyl)acrylic acid makes it a potential monomer for synthesizing novel conductive polymers or functional materials for use in sensors, organic photovoltaics (OPVs), or organic light-emitting diodes (OLEDs). The carboxylic acid group provides a convenient handle for polymerization or for grafting the molecule onto surfaces.

References

-

PubChem (2024). 3-(3-Methyl-2-thienyl)acrylic acid. National Center for Biotechnology Information. Available at: [Link]

-

SpectraBase (2025). 3-(3-Methyl-2-thienyl)acrylic acid - Spectrum. Wiley-VCH GmbH. Available at: [Link]

-

Wikipedia (2024). Knoevenagel condensation. Wikimedia Foundation. Available at: [Link]

-

L.S.College, Muzaffarpur (2020). Knoevenagel condensation. Available at: [Link]

-

Global Substance Registration System (GSRS). 3-(3-METHYL-2-THIENYL)ACRYLIC ACID. U.S. Food and Drug Administration. Available at: [Link]

-

Organic Chemistry Portal (2024). Knoevenagel Condensation Doebner Modification. Available at: [Link]

-

Pharmaffiliates (2024). 3-(2-Thienyl)acrylic Acid. Available at: [Link]

-

Royal Society of Chemistry (2015). Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. CrystEngComm. Available at: [Link]

-

American Chemical Society (2023). Photoredox and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Organic Letters. Available at: [Link]

-

NIST (National Institute of Standards and Technology). 3-(3-Furyl)acrylic acid. U.S. Department of Commerce. Available at: [Link]

-

Georganics (2024). (2E)-3-(2-Thienyl)acrylic acid. Available at: [Link]

-

Spectroscopy Online (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Available at: [Link]

-

MDPI (2019). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. Molecules. Available at: [Link]

-

Organic Syntheses (1955). β,β-DIMETHYLACRYLIC ACID. Available at: [Link]

-

Royal Society of Chemistry (2013). A Facile and Highly Efficient Strategy for Esterification of Poly (Meth) Acrylic Acid with halogenated compounds. Polymer Chemistry. Available at: [Link]

Sources

- 1. 3-(3-Methyl-2-thienyl)acrylic acid | C8H8O2S | CID 1485238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. rsc.org [rsc.org]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Knoevenagel Condensation [organic-chemistry.org]

- 7. 3-(3-METHYL-2-THIENYL)ACRYLIC ACID | 77741-66-3 [amp.chemicalbook.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spectrabase.com [spectrabase.com]

- 10. mdpi.com [mdpi.com]

- 11. 3-(3-METHYL-2-THIENYL)ACRYLIC ACID | 77741-66-3 [chemicalbook.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

spectroscopic data of 3-(3-Methyl-2-thienyl)acrylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(3-Methyl-2-thienyl)acrylic acid

Introduction

3-(3-Methyl-2-thienyl)acrylic acid, with the CAS Registry Number 77741-66-3, is a derivative of thiophene, a class of heterocyclic compounds that are significant scaffolds in medicinal chemistry and materials science.[1] The molecule incorporates a thiophene ring, a methyl substituent, and an acrylic acid moiety, creating a conjugated system with potential applications as a building block in the synthesis of more complex molecules, including potential anticancer agents.[2] A thorough understanding of its chemical structure and purity is paramount for its application in research and drug development.

This technical guide provides a comprehensive analysis of the core spectroscopic data for 3-(3-Methyl-2-thienyl)acrylic acid. As a Senior Application Scientist, the objective here is not merely to present data, but to provide a detailed interpretation grounded in fundamental chemical principles. We will explore the expected data from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The causality behind spectral features will be explained, and validated experimental protocols for data acquisition are provided, ensuring that researchers can confidently identify and characterize this compound.

Molecular Identity and Physicochemical Properties

A precise understanding of the molecule's basic properties is the foundation for interpreting its spectroscopic output.

-

IUPAC Name: (E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid[3]

-

Molecular Formula: C₈H₈O₂S[3]

-

Molecular Weight: 168.21 g/mol [3]

-

Physical Form: Powder[4]

-

Melting Point: 171.5-172 °C[5]

The structure features an acrylic acid group attached to the 2-position of a 3-methylthiophene ring. The (E)-isomer is specified, indicating a trans configuration of the protons on the carbon-carbon double bond, a key feature that will be confirmed by NMR spectroscopy.

Caption: Molecular structure of 3-(3-Methyl-2-thienyl)acrylic acid.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of 3-(3-Methyl-2-thienyl)acrylic acid is dominated by features from the carboxylic acid, the alkene, and the thiophene ring. While an experimental spectrum is not publicly available, a predictive analysis based on characteristic group frequencies for similar molecules provides a reliable fingerprint.[1][6]

Table 1: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |

| ~2950 | Medium | C-H stretch (sp³) | Methyl Group |

| ~3100 | Medium | C-H stretch (sp²) | Alkene & Thiophene |

| ~1680-1710 | Strong | C=O stretch | Conjugated Carboxylic Acid |

| ~1625 | Strong | C=C stretch | Alkene |

| ~1420-1460 | Medium | C=C stretch | Thiophene Ring |

| ~1210-1320 | Strong | C-O stretch | Carboxylic Acid |

| ~980 | Strong | =C-H bend (out-of-plane) | trans-Alkene |

| ~600-800 | Medium | C-S stretch | Thiophene Ring |

Causality and Interpretation:

-

O-H Stretch (2500-3300 cm⁻¹): The most prominent feature of a carboxylic acid is the extremely broad O-H stretching band. Its breadth is a direct result of intermolecular hydrogen bonding between acid dimers in the solid state.[6]

-

C=O Stretch (~1680-1710 cm⁻¹): The carbonyl stretch is typically very strong and sharp. For acrylic acid itself, this appears around 1700-1730 cm⁻¹.[6] Conjugation with both the alkene and the electron-rich thiophene ring lowers the bond order of the C=O group, shifting its absorption to a lower wavenumber (frequency) compared to a saturated carboxylic acid.

-

C=C Stretches (~1625 cm⁻¹ & ~1420-1460 cm⁻¹): Two distinct C=C stretching absorptions are expected: one for the acrylic double bond and another for the thiophene ring. The acrylic C=C stretch is strong due to its position in the conjugated system.

-

Out-of-Plane Bend (~980 cm⁻¹): A strong absorption around 980 cm⁻¹ is highly characteristic of the out-of-plane C-H bending mode for a trans-disubstituted alkene, providing direct evidence for the (E)-isomer geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The predicted spectrum for this molecule in a solvent like DMSO-d₆ would show five distinct signals.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.5 | Broad Singlet | 1H | COOH | The acidic proton is highly deshielded and often appears as a broad signal due to chemical exchange. |

| ~7.70 | Doublet | 1H | H-α | This vinyl proton is deshielded by the adjacent carbonyl group and coupled to H-β. |

| ~7.55 | Doublet | 1H | H-5 (Thiophene) | Thiophene protons are in the aromatic region. This proton is coupled to H-4. |

| ~7.05 | Doublet | 1H | H-4 (Thiophene) | Coupled to H-5. |

| ~6.20 | Doublet | 1H | H-β | This vinyl proton is coupled to H-α with a large coupling constant (~15-16 Hz) characteristic of a trans relationship.[7] |

| ~2.30 | Singlet | 3H | CH₃ | Methyl protons attached to an sp² carbon typically appear in this region. The absence of adjacent protons leads to a singlet. |

Causality and Interpretation:

-

Chemical Shifts: The positions of the signals (chemical shifts) are determined by the local electronic environment. The thiophene and vinyl protons are in the deshielded region (downfield) due to the aromaticity of the ring and the electron-withdrawing nature of the acrylic acid group. The carboxylic acid proton is the most deshielded.[8]

-

Spin-Spin Coupling: The splitting of signals (multiplicity) reveals adjacent, non-equivalent protons. The key diagnostic feature is the large coupling constant (J ≈ 15-16 Hz) between the two vinyl protons (H-α and H-β), which is definitive proof of the (E) or trans stereochemistry. The coupling between the two thiophene protons (H-4 and H-5) would be smaller, typically around 5 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 3-(3-Methyl-2-thienyl)acrylic acid, eight distinct carbon signals are expected. PubChem confirms the existence of ¹³C NMR data for this compound.[3]

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~168 | C=O | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield. |

| ~140 | C-α | The α-carbon of the alkene is deshielded by the adjacent carbonyl group. |

| ~138 | C-2 (Thiophene) | A quaternary carbon attached to the acrylic group and sulfur. |

| ~135 | C-3 (Thiophene) | A quaternary carbon attached to the methyl group. |

| ~131 | C-5 (Thiophene) | Aromatic CH carbon. |

| ~127 | C-4 (Thiophene) | Aromatic CH carbon. |

| ~120 | C-β | The β-carbon of the alkene. |

| ~15 | CH₃ | The methyl carbon is the most shielded (upfield) signal. |

Causality and Interpretation: The chemical shifts in ¹³C NMR are primarily influenced by the hybridization and electronegativity of attached atoms.[9] The sp² hybridized carbons of the thiophene ring and the alkene appear in the characteristic range of 120-140 ppm. The carbonyl carbon is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The GC-MS data available on PubChem shows key fragments that validate the structure.[3]

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 168 | High | [M]⁺ (Molecular Ion) |

| 151 | Medium | [M - OH]⁺ |

| 123 | High | [M - COOH]⁺ |

| 113 | Medium | Further fragmentation |

Interpretation of Fragmentation: The fragmentation pattern is a crucial part of the structural validation. Under electron ionization (EI), the molecule first forms a molecular ion [M]⁺ with an m/z value corresponding to its molecular weight (168). This ion is unstable and undergoes fragmentation.

-

[M]⁺ (m/z 168): The presence of this peak confirms the molecular weight of the compound.

-

Loss of a Hydroxyl Radical (m/z 151): Cleavage of the O-H bond can result in the loss of a hydroxyl radical (•OH, 17 Da).

-

Loss of the Carboxyl Group (m/z 123): A very common and diagnostically important fragmentation pathway for carboxylic acids is the loss of the entire carboxyl group (•COOH, 45 Da) via alpha-cleavage. This results in a stable cation and is often a prominent peak in the spectrum.

Sources

- 1. Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(3-METHYL-2-THIENYL)ACRYLIC ACID | 77741-66-3 [chemicalbook.com]

- 3. 3-(3-Methyl-2-thienyl)acrylic acid | C8H8O2S | CID 1485238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(2-噻吩基)丙烯酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-(3-METHYL-2-THIENYL)ACRYLIC ACID | 77741-66-3 [amp.chemicalbook.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

The Multifaceted Potential of Thienylacrylic Acids: A Technical Guide for Drug Discovery and Materials Science

Abstract

Thienylacrylic acids, a class of organic compounds characterized by a thiophene ring linked to an acrylic acid moiety, are emerging as versatile scaffolds in both medicinal chemistry and materials science. Their unique structural and electronic properties confer a wide range of biological activities and make them valuable building blocks for the synthesis of novel functional materials. This in-depth technical guide explores the core applications of thienylacrylic acids, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into their therapeutic potential as anticancer, antimicrobial, and enzyme-inhibiting agents, and discuss their utility in the development of advanced polymers and other materials. Detailed experimental protocols, mechanistic insights, and structure-activity relationships will be presented to provide a robust framework for future research and development in this exciting field.

Introduction: The Thienylacrylic Acid Scaffold

Thienylacrylic acids are organic compounds featuring a thiophene ring connected to an acrylic acid functional group.[1][2] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[3] The acrylic acid moiety provides a reactive handle for further chemical modifications and contributes to the molecule's overall electronic properties. The combination of these two functionalities in 3-(2-Thienyl)acrylic acid and its derivatives creates a versatile platform for developing a diverse array of bioactive molecules and functional materials.[1]

Core Structure of 3-(2-Thienyl)acrylic acid:

Caption: General structure of 3-(2-Thienyl)acrylic acid.

Therapeutic Applications in Drug Development

The inherent biological activity of the thienylacrylic acid scaffold has led to its exploration in various therapeutic areas. The following sections highlight its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent.

Anticancer Activity

Derivatives of acrylic acid have shown significant promise as anticancer agents, with some acting as tubulin polymerization inhibitors.[4][5] Tubulin is a critical component of the cellular cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.

One study reported a series of 2-phenylacrylonitrile derivatives, synthesized via Knoevenagel condensation, that exhibited potent antiproliferative activities.[4] Notably, compound 1g2a demonstrated strong inhibitory activity against HCT116 (IC50 = 5.9 nM) and BEL-7402 (IC50 = 7.8 nM) cancer cell lines.[4] This compound was found to arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization, suggesting its potential as a highly effective antitumor agent with low toxicity to normal tissues.[4]

Similarly, another study focused on acrylic acid and acrylate ester derivatives as modified analogs of tubulin polymerization inhibitors.[5] The most potent compound, a methyl acrylate ester, exhibited an IC50 value of 2.57 ± 0.16 μM against MCF-7 breast carcinoma cells and was also shown to arrest the cell cycle at the G2/M phase.[5]

Furthermore, the incorporation of a thienyl group can enhance the anticancer properties of a molecule.[3] For instance, thienyl-containing compounds have been investigated as kinase inhibitors, where the thienyl group can act as a "hinge-binder" in the ATP-binding pocket of kinases, thereby inhibiting their activity and downstream signaling pathways that promote cancer cell proliferation.[3]

Illustrative Signaling Pathway of Tubulin Inhibition:

Caption: Mechanism of anticancer activity via tubulin inhibition.

Antimicrobial Activity

The acrylic acid moiety is known to contribute to the antimicrobial properties of various compounds.[6][7] Thienylacrylic acid derivatives have been investigated for their potential as antibacterial and antifungal agents. The mechanism of action is often attributed to their ability to react with essential microbial enzymes or disrupt cell membrane integrity.[7]

Research has shown that 3-carbonylacrylic acid derivatives exhibit antimicrobial activity, which appears to be a combined effect of their influence on surface tension and the electrophilic properties of the unsaturated system.[7] These compounds can react with cysteine residues in microbial proteins, leading to enzyme inactivation and inhibition of microbial growth.[7]

Furthermore, the development of antimicrobial materials incorporating acrylic acid has been explored. For example, modified ethylene acrylic acid films have demonstrated antimicrobial activity against various foodborne pathogens, highlighting their potential application in food packaging.[6]

Enzyme Inhibition

Thienylacrylic acids and their derivatives have been identified as inhibitors of various enzymes, making them valuable tools for studying biological processes and for the development of therapeutic agents.[8][9]

One notable application is in the synthesis of novel benzothiazepinones that act as glycogen synthase kinase-3β (GSK-3β) inhibitors.[8][9] GSK-3β is a key enzyme in several signaling pathways, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and diabetes.

Additionally, the acrylic acid scaffold is a component of ethacrynic acid, a known inhibitor of glutathione S-transferase P1-1 (GSTP1-1).[10] GSTP1-1 is an enzyme often overexpressed in cancer cells and contributes to drug resistance. Ethacrynic acid and its analogues can inhibit tumor cell growth and enhance the efficacy of other anticancer agents.[10]

Applications in Materials Science

Beyond their therapeutic potential, thienylacrylic acids serve as valuable building blocks in materials science, particularly in the synthesis of polymers and functional materials.[1] The presence of the acrylic acid group allows for polymerization, leading to the formation of poly(thienylacrylic acid) and its copolymers.

These polymers can exhibit interesting optical and electronic properties due to the conjugated system of the thiophene ring. This makes them potential candidates for applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

Furthermore, the carboxylic acid group can be modified to introduce other functional moieties, allowing for the fine-tuning of the material's properties for specific applications. For instance, the incorporation of thienylacrylic acid into hydrogels can create "smart" materials that respond to changes in pH or temperature, making them suitable for drug delivery systems.[11]

Experimental Workflow for Polymer Synthesis:

Caption: General workflow for the synthesis of poly(thienylacrylic acid).

Experimental Protocols

This section provides representative experimental protocols for the synthesis of a thienylacrylic acid derivative and for a common biological assay.

Synthesis of a Thienylacrylic Acid Derivative (Knoevenagel Condensation)

This protocol describes a general method for the synthesis of a thienylacrylic acid derivative via Knoevenagel condensation.

Materials:

-

Thiophene-2-carbaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve thiophene-2-carbaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in ethanol.

-

Add a catalytic amount of pyridine and piperidine to the solution.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidify the mixture with dilute HCl to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure thienylacrylic acid derivative.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell line (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Thienylacrylic acid derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the thienylacrylic acid derivative in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

Thienylacrylic acids represent a promising class of compounds with a broad spectrum of potential applications in both drug discovery and materials science. Their versatile chemical nature allows for the synthesis of a wide range of derivatives with tailored biological activities and material properties.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the thienylacrylic acid scaffold to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities.

-

In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising compounds in animal models to assess their therapeutic potential and safety profiles.

-

Development of Novel Materials: Exploration of new polymerization techniques and functionalization strategies to create advanced materials with unique properties for various technological applications.

The continued exploration of thienylacrylic acids holds great promise for the development of new therapeutics to address unmet medical needs and for the creation of innovative materials that can contribute to advancements in technology.

References

- Polyhydroxylated phenylacrylic acid deriv

- 3-(2-Thienyl)acrylic Acid.

- 3-(2-THIENYL)ACRYLIC ACID 1124-65-8 wiki. Guidechem.

- 3-(2-Thienyl)acrylic acid. CymitQuimica.

- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Deriv

- 3-(2-THIENYL)ACRYLIC ACID | 1124-65-8. ChemicalBook.

- Design, Synthesis, Computational Studies, and Anti-Proliferative Evaluation of Novel Ethacrynic Acid Derivatives Containing Nitrogen Heterocycle, Urea, and Thiourea Moieties as Anticancer Agents. PMC.

- 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981. PubChem.

- 3-(2-Thienyl)acrylic acid 98 1124-65-8. Sigma-Aldrich.

- Modified ethylene acrylic acid film for antimicrobial activity | Request PDF.

- Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. PMC.

- 3-Carbonylacrylic derivatives as potential antimicrobial agents. Correlations between activity and reactivity toward cysteine. PubMed.

- Synthesis and characterization of poly(acrylic acid) hydrogel for doxycycline drug release study.

- The Role of 3-Thienylboronic Acid in Medicinal Chemistry: Applic

Sources

- 1. guidechem.com [guidechem.com]

- 2. 3-(2-Thienyl)acrylic acid | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Carbonylacrylic derivatives as potential antimicrobial agents. Correlations between activity and reactivity toward cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 3-(2-THIENYL)ACRYLIC ACID | 1124-65-8 [chemicalbook.com]

- 10. Design, Synthesis, Computational Studies, and Anti-Proliferative Evaluation of Novel Ethacrynic Acid Derivatives Containing Nitrogen Heterocycle, Urea, and Thiourea Moieties as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(3-Methyl-2-thienyl)acrylic Acid: Synthesis, Properties, and Therapeutic Potential

An Introduction to a Versatile Thiophene Derivative

3-(3-Methyl-2-thienyl)acrylic acid, a member of the thiophene family of heterocyclic compounds, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Thiophene and its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The incorporation of the acrylic acid moiety to the 3-methyl-2-thienyl scaffold introduces a reactive Michael acceptor and a carboxylic acid group, making it a valuable building block for the synthesis of more complex molecules and potential drug candidates. This guide will provide a comprehensive overview of the synthesis, physicochemical properties, and known biological applications of 3-(3-methyl-2-thienyl)acrylic acid, offering valuable insights for researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile

Chemical Identity and Properties

| Property | Value | Source |

| IUPAC Name | (2E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid | [3] |

| CAS Number | 77741-66-3 | [4] |

| Molecular Formula | C₈H₈O₂S | [3] |

| Molecular Weight | 168.21 g/mol | [3] |

| Melting Point | 171.5-172 °C | [4] |

| Boiling Point | 302.9±27.0 °C (Predicted) | [4] |

| Density | 1.286±0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.36±0.10 (Predicted) | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 3-(3-methyl-2-thienyl)acrylic acid. Available data includes:

-

¹³C NMR Spectroscopy : Provides information on the carbon framework of the molecule.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Used for separation and identification, providing a characteristic mass spectrum.[3][5]

The conjugated system formed by the thiophene ring and the acrylic acid moiety results in a unique electronic structure that can be probed by various spectroscopic techniques.[6]

Synthesis of 3-(3-Methyl-2-thienyl)acrylic acid: The Knoevenagel Condensation

The most probable and widely utilized method for the synthesis of 3-(3-methyl-2-thienyl)acrylic acid is the Knoevenagel condensation.[6][7] This reaction involves the nucleophilic addition of an active hydrogen compound (malonic acid) to a carbonyl group (3-methyl-2-thiophenecarboxaldehyde), followed by a dehydration reaction.[7]

Figure 1: General workflow for the Knoevenagel condensation synthesis of 3-(3-Methyl-2-thienyl)acrylic acid.

Detailed Experimental Protocol (Representative)

This protocol is based on the general principles of the Knoevenagel condensation for similar aromatic aldehydes.[7][8]

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-2-thiophenecarboxaldehyde (1 equivalent), malonic acid (1.2 equivalents), and a suitable solvent such as pyridine or a mixture of ethanol and piperidine.

-

Reaction Conditions : Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. If pyridine is used as the solvent, it can be removed under reduced pressure. The residue is then acidified with a dilute solution of hydrochloric acid (e.g., 2M HCl) to precipitate the crude product.

-

Purification : The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield pure 3-(3-methyl-2-thienyl)acrylic acid.

Biological Activities and Therapeutic Potential

While extensive biological studies on 3-(3-methyl-2-thienyl)acrylic acid itself are limited, the thiophene scaffold is a well-established pharmacophore in numerous approved drugs.[2] The known applications and potential therapeutic avenues for this compound and its derivatives are primarily in the realm of anticancer research.

(2E)-3-(3-Methyl-2-thienyl)-2-propenoic acid has been utilized in the synthesis of (E)-4-(4-acrylamidophenoxy)-N-methylpicolinamide conjugates, which are being investigated as potential anticancer agents. [9] This highlights the role of 3-(3-methyl-2-thienyl)acrylic acid as a key intermediate in the development of novel therapeutics.

The broader class of thiophene-based acrylic acids and their derivatives have demonstrated a range of biological activities:

-

Anticancer Activity : Many thiophene derivatives have been reported to exhibit potent anticancer properties.[1] For instance, certain 3-aryl-2-(2-thienyl)acrylonitriles have shown high activity against hepatoma cells.[10]

-

Enzyme Inhibition : Acrylic acid derivatives have been identified as potential inhibitors of enzymes such as urease and α-glucosidase.[11] The related compound, 3-(2-thienyl)acrylic acid, has been used in the synthesis of novel benzothiazepinones as glycogen synthase kinase-3β inhibitors.[12][13]

The structural features of 3-(3-methyl-2-thienyl)acrylic acid, including the electron-rich thiophene ring and the α,β-unsaturated carbonyl system, make it an attractive candidate for further investigation and derivatization in drug discovery programs.

Figure 2: Potential derivatization strategies and therapeutic applications of 3-(3-Methyl-2-thienyl)acrylic acid.

Conclusion and Future Directions

3-(3-Methyl-2-thienyl)acrylic acid is a versatile chemical entity with established synthetic routes and a promising, albeit underexplored, therapeutic potential. Its role as a building block in the creation of novel anticancer agents is a significant area of current research. Future investigations should focus on a more thorough evaluation of the biological activity of the parent compound and the systematic synthesis and screening of its derivatives against a wider range of therapeutic targets. The rich chemistry of the thiophene ring, coupled with the reactivity of the acrylic acid moiety, ensures that 3-(3-methyl-2-thienyl)acrylic acid will remain a compound of interest for medicinal chemists and drug development professionals.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. 3-(3-Methyl-2-thienyl)acrylic acid | C8H8O2S | CID 1485238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(3-METHYL-2-THIENYL)ACRYLIC ACID | 77741-66-3 [amp.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Buy 3-(3-Methyl-2-thienyl)acrylic acid | 102696-70-8 [smolecule.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. 3-(3-METHYL-2-THIENYL)ACRYLIC ACID | 77741-66-3 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]